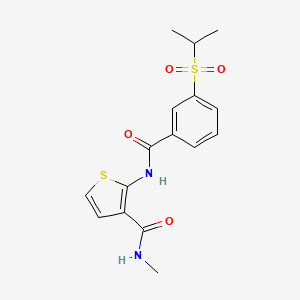
2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They are widely used in the pharmaceutical industry due to their diverse range of biological activities .
Synthesis Analysis
Benzamides can be synthesized through various methods. One common method is the condensation of carboxylic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides can be characterized using various spectroscopic methods such as FTIR, NMR, UV-vis, and mass spectrometry . X-ray crystallography can also be used for structural characterization .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can react with potassium carbonate to produce effervescence . This reaction is used in titration analysis, a type of quantitative chemical analysis .Physical And Chemical Properties Analysis
Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . Their solubility in water can vary depending on the number of carbon atoms in the compound .Applications De Recherche Scientifique
Anti-inflammatory Applications
The research into peripheral benzodiazepine receptors has highlighted potential anti-inflammatory properties of related compounds. While the exact chemical mentioned was not directly studied, analogs within this category have shown significant effects in reducing inflammation in vivo, suggesting a potential pathway for further investigation of related compounds for anti-inflammatory applications (Torres et al., 1999).
Polymer Science
In the realm of polymer science, derivatives similar to "2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide" have been utilized in the synthesis of hyperbranched aromatic polyimides, showcasing their utility in creating materials with desirable properties such as solubility in common organic solvents and high thermal stability (Yamanaka et al., 2000).
Medicinal Chemistry
In medicinal chemistry, compounds structurally related to "this compound" have been explored for their potential as biologically active molecules. For instance, azomethine derivatives of related structures have shown promise in displaying cytostatic, antitubercular, and anti-inflammatory activities, highlighting the compound's relevance in drug discovery and pharmaceutical research (Chiriapkin et al., 2021).
Chemical Synthesis
The compound and its analogs have also been pivotal in advancing synthetic methodologies. For example, studies have demonstrated their role in facilitating cyclization-elimination reactions to produce novel cyclopentene derivatives, further underscoring the chemical's versatility and applicability in organic synthesis (Beak & Burg, 1986).
Mécanisme D'action
The mechanism of action of benzamides can vary depending on their specific structure and the biological target they interact with . For example, some benzamides have been found to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in Alzheimer’s disease .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10(2)24(21,22)12-6-4-5-11(9-12)14(19)18-16-13(7-8-23-16)15(20)17-3/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVUGIAWDOHSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)
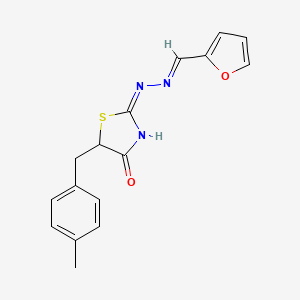
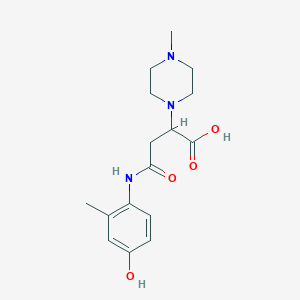
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
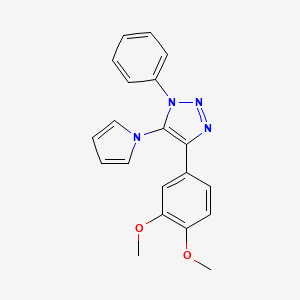
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
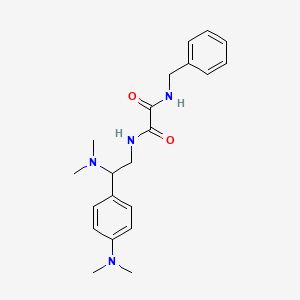
![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)
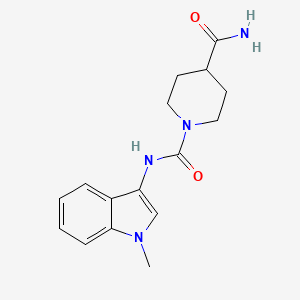
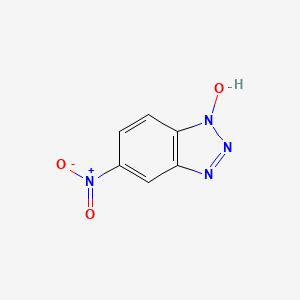
![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)
